AR420626

Receptor pharmacology GPCR signaling Selectivity profiling

Need to deconvolute FFA3 pharmacology without confounding FFA2 signals? Endogenous SCFAs like propionate lack selectivity and potency. AR420626 is the solution: a synthetic allosteric FFA3 agonist with an IC50 of 117 nM and >850-fold selectivity over FFA2. - **Oncology validation:** Suppresses HepG2 xenografts at 0.1-0.2 mg/kg (i.p.). - **Inflammation models:** Reduces immune infiltration in asthma & eczema (BALB/c). - **GI neurobiology:** Modulates nAChR pathways; inhibits serotonin-induced fecal output at 0.1 mg/kg. - **Clean mechanism:** No FFA2 activation up to 100 µM - eliminates off-target confounding.

Molecular Formula C21H18Cl2N2O3
Molecular Weight 417.3 g/mol
Cat. No. B15606301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR420626
Molecular FormulaC21H18Cl2N2O3
Molecular Weight417.3 g/mol
Structural Identifiers
InChIInChI=1S/C21H18Cl2N2O3/c1-11-18(21(27)25-15-10-12(22)7-8-13(15)23)20(17-6-3-9-28-17)19-14(24-11)4-2-5-16(19)26/h3,6-10,20,24H,2,4-5H2,1H3,(H,25,27)
InChIKeyGGTYQECCGLBHGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AR420626 – Selective FFA3 Agonist


AR420626 (CAS 1798310-55-0) is a synthetic, small-molecule selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41 [1]. This Gαi/o-coupled GPCR is endogenously activated by short-chain fatty acids (SCFAs) like propionate and butyrate [2]. AR420626 is distinguished by its high receptor selectivity and potency, with a reported IC50 of 117 nM for FFAR3 and no activation of the closely related FFAR2 (GPR43) at concentrations up to 100 µM . It is a critical tool compound for dissecting the specific roles of FFAR3 signaling in metabolic regulation, inflammation, and oncology, as SCFAs have broad and non-selective effects on multiple cellular targets including other receptors and histone deacetylases (HDACs) [3].

Pathway Study Selective FFA3 GPCR activation without FFA2 cross-talk
Receptor Profiling Allosteric PAM-agonist; clean pharmacology for deconvolution
Model Context Reported use in oncology, immunology, and GI motility models

AR420626 vs. Generic FFA3 Agonists


Generic substitution of AR420626 with alternative FFAR3 activators, such as endogenous short-chain fatty acids (SCFAs) or other synthetic agonists, is not scientifically valid due to critical differences in selectivity and mechanism. SCFAs like propionate and butyrate are non-selective, potently activating both FFAR3 and FFAR2 [1], and act as pan-HDAC inhibitors, which confounds the interpretation of experimental results [2]. Conversely, some tool compounds like CFMB are potent dual FFAR2/FFAR3 agonists, which also fails to delineate the individual receptor's contribution [3]. The value of AR420626 lies in its specific, targeted activation of FFAR3, enabling researchers to isolate its distinct signaling pathways from those of FFAR2. The quantitative evidence below demonstrates precisely how this selectivity translates to unique biological outcomes that cannot be replicated by non-selective or dual-acting agents.

Endogenous SCFAs Propionate and butyrate co-activate FFA2, confounding target attribution in FFA3 studies.
Alternate Agonists Potency, solubility, and species-ortholog activity of compounds like GPR41 modulator 1 or MQC may shift assay response context.
Orthosteric Modulators Mechanism of action differs from allosteric PAM-agonism; pathway-response profiles may not transfer directly.

AR420626 Quantitative Evidence


FFA3-Over-FFA2 Selectivity

AR420626 is a selective agonist for FFAR3 and does not activate the closely related receptor FFAR2, even at high concentrations. This contrasts sharply with endogenous SCFA ligands which activate both receptors with comparable potency, and with other synthetic agonists like CFMB, which is a potent dual FFAR2/FFAR3 agonist .

FFA3 Selectivity
Head-to-head
AR420626: IC₅₀ 117 nM; no FFA2 activation ≤100 µM. Propionate: co-activates FFA2 at low µM potency.
Supports unambiguous FFA3 receptor attribution
Selectivity index >850-fold; eliminates FFA2 confounding signal.
Receptor pharmacology GPCR signaling Selectivity profiling

Potency vs. GPR41 Modulator 1

AR420626 is a more potent agonist of GPR41/FFAR3 compared to other synthetic tool compounds like GPR41 Modulator 1 (compound 10ak). AR420626 achieves its effect at a lower concentration, making it a superior tool for studying receptor pharmacology at low receptor occupancy .

Potency vs. Compound 10ak
Cross-study comparable
AR420626 IC₅₀ 117 nM vs. GPR41 modulator 1 EC₅₀ 679 nM (cAMP assay).
Reported higher cAMP-pathway potency
Conditions differ between laboratories; cross-study comparison.
Receptor pharmacology GPCR signaling Potency comparison

HCC Xenograft Tumor Suppression

In studies of anion secretion in rat caecum, AR420626 only partially mimics the effect of the natural agonist propionate. This quantitative difference reveals that FFAR3 activation is necessary but not sufficient for the full response seen with propionate, which also engages FFAR2 and other pathways. This highlights the need for a selective agonist like AR420626 to dissect these specific pathways [1].

HCC Xenograft Suppression
Head-to-head
AR420626 monotherapy: significant tumor growth inhibition (p < 0.01) at 0.1–0.2 mg/kg i.p. Propionate: efficacy only with cisplatin co-treatment.
Reported single-agent model-response context
HepG2 xenograft model in nude mice; no body weight loss reported.
Gastrointestinal physiology Ion transport Functional selectivity

Allergic Inflammation Suppression

AR420626 has demonstrated quantifiable in vivo anti-tumor activity in a xenograft model of hepatocellular carcinoma (HCC). This differentiates it from simple SCFAs, which have not shown comparable robust, single-agent in vivo tumor growth suppression in this model, and provides a key data point for researchers exploring FFAR3 as an oncology target [1].

Allergic Inflammation
Class-level
AR420626 reduced BALF immune cells, suppressed lung/skin cytokines, and decreased lymph node hypertrophy in BALB/c models.
Reported model-response context; FFA3 gene-ablation data support directionality.
Asthma and eczema models; data to verify for specific endpoints.
Oncology Hepatocellular carcinoma In vivo pharmacology

Neurogenic Diarrhea and Colonic Motility

AR420626 shows a clear in vivo therapeutic effect in diabetic animal models by improving glucose homeostasis, a finding that differentiates it from other FFAR3 agonists which may not have demonstrated this systemic metabolic benefit. It acts via a defined GPR41/Ca2+/GLUT4 translocation pathway in muscle [1].

Neurogenic Diarrhea
Cross-study comparable
AR420626: 10 µM inhibits nicotine-induced motility ex vivo; 0.1 mg/kg suppresses fecal output in vivo. MQC: IC₅₀ 13 µM for CCh-induced secretion.
Supports in vivo behavioral and motility endpoint studies
AR420626 has validated oral/i.p. dosing regimens in conscious animals.
Metabolic disease Diabetes In vivo pharmacology

AR420626 Research Applications


FFA3 Target Validation

Leverage AR420626's well-documented selectivity over FFAR2 (no activation up to 100 µM) to design experiments that clearly delineate the distinct and often opposing roles of these two SCFA-sensing receptors in immune cell function, adipocyte biology, and enteroendocrine hormone secretion (e.g., GLP-1) . This is a critical application where non-selective agonists like propionate or CFMB would produce ambiguous results.

HCC Single-Agent Efficacy

Utilize AR420626 as a chemical probe to specifically activate the GPR41/FFA3-HDAC-mTOR signaling pathway in HCC cell lines (HepG2, HLE) and in vivo xenograft models, as established by Mikami et al. [1]. This application is not feasible with SCFAs, which act as direct pan-HDAC inhibitors and would bypass the receptor-mediated mechanism under investigation [1].

Allergic Asthma & Atopic Dermatitis

Employ AR420626 to confirm the role of GPR41 in stimulating Ca2+ influx and GLUT4 translocation in C2C12 myotubes, a mechanism linked to improved insulin sensitivity and glucose tolerance in diabetic mouse models [2]. This provides a specific tool to validate GPR41's potential in metabolic disease, differentiating it from other targets involved in glucose homeostasis.

Application
Selection Property
Validation Focus
FFA3 Receptor Deconvolution
Selectivity window over FFA2
cAMP and β-arrestin recruitment assays
HCC Xenograft Studies
Single-agent tumor growth inhibition
HDAC inhibition and apoptosis pathway endpoints
Allergic Airway & Skin Models
Dual-tissue anti-inflammatory model response
BALF and skin cytokine profiling
Enteric Nervous System Research
In vivo colonic motility suppression
Fecal output and muscle-strip contractility assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR420626

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.